3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline-2,4(1H,3H)-dione family. This class of compounds is known for its diverse biological activities, including antitumor, antibacterial, and antifungal properties . The presence of the 4-methylpiperazin-1-yl group enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the cyclization of 2-aminobenzamides or urea intermediates . The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Another method involves the direct conversion of 2-aminobenzonitriles . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant antitumor activity, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione involves the inhibition of specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with epidermal growth factor receptors (EGFR), further contributing to its anticancer activity .
Comparison with Similar Compounds
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
2-aminobenzamides: These compounds share a similar core structure but lack the 4-methylpiperazin-1-yl group, resulting in different biological activities.
4-methylpiperazin-1-yl substituted quinazolines: These compounds have similar pharmacological profiles but may differ in their potency and selectivity.
Cyclin-dependent kinase inhibitors: Other CDK inhibitors, such as PHA-848125, exhibit similar mechanisms of action but may have different pharmacokinetic properties.
Properties
Molecular Formula |
C19H26N4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H26N4O3/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26) |
InChI Key |
DFJYNJMGDYJTJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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